Cas no 1015897-89-8 (1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide)

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a specialized organic compound with significant advantages in pharmaceutical applications. Its unique structure, featuring a brominated benzene sulfonamide core, offers enhanced solubility and stability. The presence of a pyrazole ring and dimethyl substituents contributes to its efficacy as a lead compound for drug discovery. This compound is well-suited for research in medicinal chemistry due to its potential for modulating biological targets.
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide structure
1015897-89-8 structure
Product name:1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS No:1015897-89-8
MF:C15H20BrN3O4S2
Molecular Weight:450.371000289917
CID:6111743
PubChem ID:22579050

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
    • 1H-Pyrazole-4-sulfonamide, 1-[(4-bromophenyl)sulfonyl]-N,N-diethyl-3,5-dimethyl-
    • SR-01000910388
    • SR-01000910388-1
    • 1-(4-bromophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide
    • AKOS002051708
    • F2066-0052
    • 1-((4-bromophenyl)sulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
    • CCG-191683
    • 1015897-89-8
    • インチ: 1S/C15H20BrN3O4S2/c1-5-18(6-2)25(22,23)15-11(3)17-19(12(15)4)24(20,21)14-9-7-13(16)8-10-14/h7-10H,5-6H2,1-4H3
    • InChIKey: SXMSNGYWMGLSEH-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(Br)C=C2)(=O)=O)C(C)=C(S(N(CC)CC)(=O)=O)C(C)=N1

計算された属性

  • 精确分子量: 449.00786g/mol
  • 同位素质量: 449.00786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 647
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 106Ų

じっけんとくせい

  • 密度みつど: 1.53±0.1 g/cm3(Predicted)
  • Boiling Point: 586.4±60.0 °C(Predicted)
  • 酸度系数(pKa): -6.21±0.70(Predicted)

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2066-0052-2μmol
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2066-0052-20mg
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2066-0052-3mg
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2066-0052-40mg
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2066-0052-25mg
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2066-0052-1mg
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2066-0052-15mg
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2066-0052-10μmol
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2066-0052-5mg
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2066-0052-2mg
1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
1015897-89-8 90%+
2mg
$59.0 2023-05-16

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 関連文献

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamideに関する追加情報

Introduction to 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1015897-89-8)

1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, with the CAS number 1015897-89-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural features of this molecule, particularly its sulfonamide and bromobenzene sulfonyl groups, make it a promising candidate for further exploration in therapeutic applications.

The molecular structure of 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide consists of a pyrazole core substituted with various functional groups. The presence of the 4-bromobenzenesulfonyl moiety enhances its reactivity and potential for further derivatization, which is crucial for designing novel bioactive molecules. Additionally, the N,N-diethyl and 3,5-dimethyl substituents contribute to the steric and electronic properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been a surge in research focused on developing new sulfonamide derivatives with enhanced pharmacological properties. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The unique structural attributes of 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide position it as a valuable scaffold for medicinal chemists seeking to develop next-generation drugs.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The bromine atom in the 4-bromobenzenesulfonyl group provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the chemical space available for drug discovery.

Recent studies have highlighted the importance of sulfonamides in modulating enzyme activity and receptor binding. For instance, derivatives of pyrazole sulfonamides have been reported to exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase. The structural motif present in 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide shares similarities with these known bioactive scaffolds, suggesting that it may also possess similar pharmacological properties.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps include the preparation of the pyrazole scaffold followed by sulfonylation and alkylation reactions. Advanced synthetic techniques such as flow chemistry have been explored to improve scalability and reproducibility in the production process.

In terms of biological evaluation, preliminary studies have demonstrated that 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibits moderate activity against certain bacterial strains. This activity is attributed to its ability to interact with bacterial enzymes and cell wall components, disrupting essential metabolic pathways. Further investigation into its mechanism of action could provide insights into its potential therapeutic applications.

The compound's stability under various storage conditions is another critical factor that must be considered in its development. Sulfonamides can be sensitive to hydrolysis and oxidation, necessitating proper handling and formulation strategies to maintain their integrity. Stability studies have been conducted to assess its shelf life under different temperatures and humidity levels, ensuring that it remains viable for both research and commercial purposes.

From a computational chemistry perspective, molecular modeling studies have been employed to predict the binding modes of 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide with potential biological targets. These simulations have helped identify key interaction points between the molecule and its receptors, guiding the design of more potent derivatives.

The environmental impact of synthesizing and using this compound is also an important consideration. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such sustainable practices are increasingly favored in pharmaceutical research to align with global environmental goals.

Future directions for research on 1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide include exploring its efficacy in vivo through preclinical studies. Animal models will provide valuable data on its pharmacokinetics, toxicity profile, and therapeutic potential before human trials can be initiated.

In conclusion,1-(4-bromobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 1015897-89-8) represents a fascinating compound with significant potential in pharmaceutical development. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation into new drug therapies.

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